molecular formula C7H5ClF2O2S B1444452 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride CAS No. 1235407-51-8

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

Cat. No. B1444452
M. Wt: 226.63 g/mol
InChI Key: UHQWNCRFCWGHEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride can be represented by the InChI code: 1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one sulfonyl chloride group.


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride is 226.63 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Application 1: Cancer Research

  • Summary of the Application : This compound has been used in the development of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which have shown enhanced water solubility and in vivo anticancer efficacy .
  • Methods of Application or Experimental Procedures : The compound was used to derive a series of 2,4-difluorophenyl-linker analogs from olaparib, a known PARP1 inhibitor . The analogs were then tested for their ability to inhibit the proliferation of Chinese hamster lung fibroblast V-C8 cells .
  • Results or Outcomes : Four potent analogs effectively inhibited the proliferation of the cells in vitro, and showed specificity toward BRCA-deficient cells . In a BRCA1-mutated xenograft model, one of the compounds exhibited more prominent tumor growth inhibition compared with the same dose of olaparib .

Application 2: DNA Sequencing

  • Summary of the Application : The compound has been used as a thymine isostere to facilitate assignment in highly redundant DNA sequences .
  • Methods of Application or Experimental Procedures : The compound was substituted into the DNA sequences, and its effects on the sequences were then analyzed .
  • Results or Outcomes : The results of this application were not detailed in the source .

Application 3: Preparation of Poly(Aryl Ether Sulfonamide)s

  • Summary of the Application : This compound has been used in the preparation of poly(aryl ether sulfonamide)s .
  • Methods of Application or Experimental Procedures : The compound was used to prepare 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly(aryl ether sulfonamide)s .
  • Results or Outcomes : The results of this application were not detailed in the source .

Application 4: Anti-HIV-1 Activity

  • Summary of the Application : This compound has been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity .
  • Methods of Application or Experimental Procedures : The compound was used to prepare 2,4-difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide, N-ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide, and 2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide . These derivatives were then tested for their anti-HIV-1 activity .
  • Results or Outcomes : The results of this application were not detailed in the source .

Application 5: Advanced Technology Research

  • Summary of the Application : This compound is used in various fields of advanced technology research, including life sciences, organic synthesis, and environmental measurement reagents .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results of this application were not detailed in the source .

properties

IUPAC Name

2,4-difluoro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c1-4-2-7(13(8,11)12)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQWNCRFCWGHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-methylbenzene-1-sulfonyl chloride

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (5.2 mL, 0.078 mol) was added dropwise to a solution of 2,4-difluorotoluene (4.00 g, 0.0312 mol) in chloroform (75 mL, 0.94 mol). The reaction was stirred 2 hours. Additional chlorosulfonic acid (3.1 mL, 0.047 mol) was added and stirring was continued for 18 hours. The reaction was evaporated to an oil and poured onto ice. The mixture was extracted two times with ethyl ether. The combined organic phase was dried over magnesium sulfate and treated with activated carbon. The mixture was filtered through diatomaceous earth and the filtrate was evaporated to give 5.31 g of light brown oil.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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